molecular formula C9H16ClN3 B3222901 1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride CAS No. 1215903-49-3

1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B3222901
CAS RN: 1215903-49-3
M. Wt: 201.70
InChI Key: QMNWNIYSHBMNPF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1215903-49-3 . It has a molecular weight of 201.7 and its IUPAC name is 1-cyclohexyl-1H-pyrazol-4-ylamine hydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3.ClH/c10-8-6-11-12(7-8)9-4-2-1-3-5-9;/h6-7,9H,1-5,10H2;1H . This indicates that the compound consists of a cyclohexyl group attached to a 1H-pyrazol-4-amine, along with a hydrochloride group.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 201.7 . The compound is typically stored at temperatures between 2-8°C .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride involves its ability to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of prostaglandins and leukotrienes, which are responsible for inflammation and pain. By inhibiting the activity of these enzymes, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the production of nitric oxide (NO), which is involved in inflammation and pain. Additionally, it has been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride has several advantages and limitations for lab experiments. Its advantages include its ability to inhibit the activity of COX-2 and LOX, which makes it a potential candidate for the treatment of inflammation and pain. Its limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride. One direction is to study its potential use as a diagnostic tool in cancer imaging. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its toxicity and safety profile in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its mechanism of action involves its ability to inhibit the activity of COX-2 and LOX, which makes it a potential candidate for the treatment of inflammation and pain. Further studies are needed to determine its potential use in the treatment of other diseases and its toxicity and safety profile in humans.

Scientific Research Applications

1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use as a diagnostic tool in cancer imaging.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-cyclohexylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c10-8-6-11-12(7-8)9-4-2-1-3-5-9;/h6-7,9H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNWNIYSHBMNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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